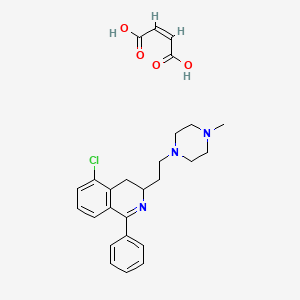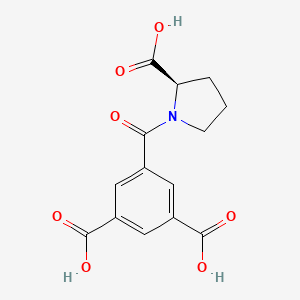
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted isoquinoline core, which is often associated with significant biological activity. The presence of the piperazine moiety further enhances its pharmacological potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution, where the chloro-substituted isoquinoline reacts with 4-methylpiperazine under basic conditions.
Maleate Formation: The final step involves the formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
- 5-Chloro-3-phenyl-1H-indole-2-carbohydrazide
- 5-Chloro-3-methyl-2-propoxyphenyl-(4-methylpiperazin-1-yl)methanone
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethyl]
Uniqueness
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is unique due to its specific structural features, such as the combination of the chloro-substituted isoquinoline core and the piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
特性
分子式 |
C26H30ClN3O4 |
|---|---|
分子量 |
484.0 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;5-chloro-3-[2-(4-methylpiperazin-1-yl)ethyl]-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H26ClN3.C4H4O4/c1-25-12-14-26(15-13-25)11-10-18-16-20-19(8-5-9-21(20)23)22(24-18)17-6-3-2-4-7-17;5-3(6)1-2-4(7)8/h2-9,18H,10-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
LLMJJLYZALLOMR-BTJKTKAUSA-N |
異性体SMILES |
CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)


![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)



![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)
![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)
